molecular formula C10H12BrFOS B14758649 (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane

(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane

Cat. No.: B14758649
M. Wt: 279.17 g/mol
InChI Key: JZVKAXVXAIUECA-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is an organic compound that belongs to the class of sulfides It is characterized by the presence of bromine, fluorine, and propoxy groups attached to a phenyl ring, along with a methylsulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenyl compound, followed by the introduction of a propoxy group through nucleophilic substitution. The final step involves the addition of a methylsulfane group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to handle the bromination, fluorination, and sulfane addition steps efficiently.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or copper catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The propoxy and methylsulfane groups may contribute to its overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane
  • (3-Bromo-2-fluoro-6-ethoxyphenyl)(methyl)sulfane
  • (3-Bromo-2-fluoro-6-butoxyphenyl)(methyl)sulfane

Uniqueness

(3-Bromo-2-fluoro-6-propoxyphenyl)(methyl)sulfane is unique due to its specific combination of bromine, fluorine, and propoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C10H12BrFOS

Molecular Weight

279.17 g/mol

IUPAC Name

1-bromo-2-fluoro-3-methylsulfanyl-4-propoxybenzene

InChI

InChI=1S/C10H12BrFOS/c1-3-6-13-8-5-4-7(11)9(12)10(8)14-2/h4-5H,3,6H2,1-2H3

InChI Key

JZVKAXVXAIUECA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)Br)F)SC

Origin of Product

United States

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